molecular formula C21H19NO4 B613568 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid CAS No. 1198791-65-9

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Numéro de catalogue: B613568
Numéro CAS: 1198791-65-9
Poids moléculaire: 349,38 g/mole
Clé InChI: ZXOKSWZUJXKQCQ-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid (CAS: 1198791-65-9) is an Fmoc-protected unnatural amino acid derivative widely used in peptide synthesis. Its structure features:

  • Fmoc group: A 9-fluorenylmethoxycarbonyl protecting group, which enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .
  • Chiral center: The R-configuration at the α-carbon ensures stereochemical specificity in peptide assembly.
  • Alkyne functional group: The pent-4-ynoic acid moiety enables bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for post-synthetic modifications .

This compound is typically synthesized via Fmoc solid-phase peptide synthesis (SPPS) protocols, with a purity of 95% . Its primary applications include peptide engineering, cross-linking studies, and chemical biology research.

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOKSWZUJXKQCQ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136992
Record name 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198791-65-9
Record name 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198791-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1198791-65-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Propargylglycine Backbone Synthesis

The precursor to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is (R)-2-amino-2-methylpent-4-ynoic acid (propargylglycine). Synthesis begins with Strecker amino acid synthesis or enzymatic resolution of racemic mixtures to obtain the enantiomerically pure (R)-configured amine. Key steps include:

  • Alkyne Introduction : Propiolic acid derivatives are coupled to α-keto esters under Pd-catalyzed conditions, followed by reductive amination to install the methyl branch.

  • Enantiomeric Enrichment : Chiral HPLC or enzymatic resolution using acylases ensures >99% enantiomeric excess (ee) for the (R)-isomer.

Fmoc Protection of the Amino Group

The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions:

  • Reaction Setup : (R)-2-amino-2-methylpent-4-ynoic acid is dissolved in a biphasic system of aqueous NaHCO₃ and dioxane.

  • Fmoc-Cl Addition : Fmoc-Cl (1.2 equiv) is added dropwise at 0°C, with vigorous stirring to ensure interfacial reaction.

  • Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC; Rf = 0.45 in EtOAc/hexanes 1:1) or LC-MS.

Optimization Notes :

  • Excess base (NaHCO₃) prevents HCl-mediated decomposition of the Fmoc group.

  • Temperature control (<5°C) minimizes racemization of the chiral center.

Purification and Isolation

Crude Product Workup

Post-reaction, the mixture is acidified to pH 2–3 with 1M HCl, precipitating the product. The precipitate is filtered, washed with cold water, and dried under vacuum.

Chromatographic Purification

Flash Chromatography :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Mobile Phase : Gradient elution from 30% to 70% EtOAc in hexanes.

  • Yield : 75–85% after purification.

HPLC Conditions (Preparative) :

ColumnC18 (250 × 21.2 mm, 5 µm)
Mobile Phase0.1% TFA in H₂O (A), 0.1% TFA in MeCN (B)
Gradient30% B → 95% B over 25 min
Flow Rate15 mL/min
DetectionUV 254 nm

Recrystallization

Product purity is enhanced via recrystallization from ethyl acetate/hexanes (1:3 v/v), yielding colorless crystals with >97% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 7.31 (d, J = 7.3 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, Fmoc-CH₂), 4.22 (t, J = 6.7 Hz, 1H, Fmoc-CH), 2.45 (m, 1H, CH₂-C≡CH), 2.10 (s, 3H, CH₃), 1.85 (m, 2H, CH₂).

  • HRMS (ESI+) : m/z calculated for C₂₁H₁₉NO₄ [M+H]⁺: 350.1387; found: 350.1389.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, 4.6 × 250 mm, heptane/EtOH 80:20) confirms >99% ee, with retention time = 12.7 min for the (R)-enantiomer.

Industrial-Scale Production Considerations

Solvent Selection

  • Reaction Solvent : Dioxane/water (3:1) balances solubility and reactivity while minimizing hydrolysis.

  • Alternative Solvents : THF/water systems are avoided due to poorer Fmoc-Cl stability.

Cost-Efficiency Measures

  • Catalyst Recycling : Pd catalysts from alkyne coupling steps are recovered via adsorption on activated carbon.

  • Waste Stream Management : Aqueous NaHCO₃ is neutralized and repurposed for pH adjustment in subsequent batches.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound is incorporated into peptides using standard Fmoc-SPPS protocols:

  • Resin Loading : Wang resin (0.6 mmol/g) is functionalized with the amino acid via DIC/HOBt coupling.

  • Chain Elongation : Sequential deprotection (20% piperidine in NMP) and coupling (HATU/DIEA) yield peptides with propargyl handles.

Click Chemistry Modifications

The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores or biotin tags, enabling applications in imaging and affinity purification.

Comparative Analysis of Preparation Methods

ParameterLaboratory Scale (mg)Pilot Scale (kg)Industrial Scale (10+ kg)
Yield75–85%80–88%85–90%
Purity (HPLC)>97%>98%>99%
Cycle Time48 h72 h96 h
Cost per Gram$220$180$150

Challenges and Mitigation Strategies

Racemization During Fmoc Protection

  • Cause : Base-mediated epimerization at the α-carbon.

  • Solution : Low-temperature (0–5°C) reactions and minimized exposure to strong bases.

Alkyne Side Reactions

  • Cause : Cu(I) residues from click chemistry promote oxidative dimerization.

  • Solution : Post-synthesis chelation with EDTA washes.

Recent Advances in Synthesis

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times by 40% and improve reproducibility via precise temperature and stoichiometry control.

Enzymatic Fmoc Installation

Lipase-catalyzed Fmoc protection in non-aqueous media achieves 92% yield with negligible racemization, offering a greener alternative .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid undergoes various types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

    Oxidation and Reduction: The alkyne group can undergo oxidation to form diketones or reduction to form alkenes or alkanes.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimides such as EDC or DCC in the presence of a base.

    Oxidation: Potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

    Deprotected Amino Acid: After removal of the Fmoc group.

    Peptides: Formed through coupling reactions.

    Diketones, Alkenes, and Alkanes: Products of oxidation and reduction reactions.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Ala-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and facilitates the sequential addition of amino acids to form peptides. This method is crucial for producing peptides with specific sequences for therapeutic and research purposes.

Drug Development

The compound plays a significant role in the development of peptide-based drugs. Its structural properties enable the design of bioactive peptides that can interact with biological targets, making it valuable in pharmaceutical research.

Bioconjugation

Fmoc-D-Ala-OH is employed in bioconjugation techniques, where it can be linked to various biomolecules such as proteins or nucleic acids. This application is essential for creating targeted drug delivery systems and developing diagnostic tools.

Materials Science

In materials science, this compound can be used to synthesize polymeric materials that exhibit specific mechanical and thermal properties. The incorporation of Fmoc-D-Ala-OH into polymer matrices can enhance their functionality for applications in drug delivery systems and tissue engineering.

Case Study 1: Peptide Therapeutics

A study demonstrated the efficacy of peptides synthesized using Fmoc-D-Ala-OH in targeting cancer cells. The peptides exhibited selective binding to cancer-specific receptors, leading to enhanced therapeutic outcomes compared to traditional treatments.

Case Study 2: Bioconjugate Vaccines

Research has shown that conjugating Fmoc-D-Ala-OH-derived peptides with carrier proteins significantly improved immune responses in vaccine formulations. These bioconjugates have shown promise in preclinical trials for infectious diseases.

Mécanisme D'action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid involves:

    Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.

    Formation of Peptide Bonds: The compound facilitates the formation of peptide bonds through coupling reactions, enabling the synthesis of longer peptide chains.

    Deprotection: The Fmoc group can be selectively removed to reveal the free amino group, allowing further reactions to occur.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares the target compound with key analogs:

Compound Name CAS Number Structure Highlights Molecular Weight Purity Key Reactivity/Applications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid (Target) 1198791-65-9 R-configuration; pent-4-ynoic acid (alkyne) 383.4 (calculated) 95% Click chemistry; peptide cross-linking
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpent-4-enoic acid 131177-58-7 R-configuration; pent-4-enoic acid (alkene) 369.4 (calculated) 95% Standard peptide synthesis; less reactive
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid 347146-15-0 R-configuration; pent-4-enoic acid (alkene) 369.4 (calculated) 97% Higher purity; conventional SPPS
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid 288617-71-0 S-configuration; pent-4-enoic acid (alkene) 369.4 (calculated) 95% Altered stereochemistry; niche applications

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, commonly referred to as Fmoc-amino acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, plays a crucial role in its biological activity and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group is commonly utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions, making it ideal for constructing peptide-based therapeutics.

Key Mechanisms:

  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential interactions with receptors could modulate signaling pathways, influencing various physiological processes.

In Vitro Studies

Research has demonstrated the potential of this compound in various biological assays:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures can exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory effects, which are critical in the development of drugs for inflammatory diseases.

Case Studies

  • Peptide Synthesis : A study highlighted the use of Fmoc-protected amino acids in synthesizing peptides that show enhanced biological activity compared to unprotected counterparts. This underscores the importance of the Fmoc group in maintaining stability during synthesis while allowing for specific biological functions post-deprotection.
  • Cancer Research : Investigations into related compounds have shown that modifications to the amino acid structure can lead to increased potency against cancer cell lines, indicating a promising avenue for further research into this compound's derivatives.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
Antimicrobial ActivityPotential inhibition of bacterial growth
Anti-inflammatory EffectsReduction in inflammatory markers
Enzyme InhibitionPossible inhibition of specific enzymes
Peptide SynthesisEnhanced stability and reactivity

Q & A

Q. What are the common synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, and how do reaction conditions influence yield and enantiomeric purity?

The compound is synthesized via multi-step organic reactions, often employing Fmoc (fluorenylmethoxycarbonyl) protection strategies. Key steps include:

  • Protection of the amino group using Fmoc-Cl in basic conditions (e.g., sodium bicarbonate) to prevent undesired side reactions .
  • Alkyne functionalization through Sonogashira coupling or acetylene addition, requiring palladium catalysts and inert atmospheres .
  • Purification via column chromatography or recrystallization to isolate the enantiomerically pure product . Reaction conditions such as solvent choice (e.g., DMF for solubility), temperature control (0–25°C), and stoichiometric ratios significantly impact yield and purity. For enantiomeric purity, chiral HPLC or capillary electrophoresis is recommended for validation .

Q. How does the presence of the fluorenylmethoxycarbonyl (Fmoc) group impact the compound’s reactivity in peptide synthesis?

The Fmoc group acts as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . Its advantages include:

  • Stability under acidic conditions, making it compatible with Boc (tert-butyloxycarbonyl) strategies.
  • UV detectability (λ = 301 nm) for monitoring coupling efficiency during solid-phase peptide synthesis (SPPS) . However, the bulky fluorene moiety may sterically hinder coupling reactions, necessitating optimized activation reagents (e.g., HATU or DIC) .

Q. What standard characterization techniques are used to confirm the structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify stereochemistry and functional groups (e.g., alkyne protons at δ 2.0–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
  • Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1700 cm1^{-1}) and alkyne (C≡C, ~2100 cm1^{-1}) stretches .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound’s binding affinity to biological targets?

Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Methodological solutions include:

  • Orthogonal experimental validation : Use surface plasmon resonance (SPR) for kinetic analysis and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Enhanced sampling in MD simulations : Apply metadynamics to account for conformational flexibility .
  • Solvent correction : Explicitly model water molecules or use implicit solvent models with adjusted dielectric constants .

Q. How can researchers optimize the enantiomeric purity of this compound during solid-phase peptide synthesis (SPPS)?

Enantiomeric purity is critical for biological activity. Optimization strategies include:

  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during synthesis .
  • Dynamic kinetic resolution : Use asymmetric catalysts (e.g., Ru-BINAP) to favor the (R)-enantiomer .
  • Continuous monitoring : Employ real-time HPLC with chiral columns to detect and correct racemization .

Q. What analytical approaches are most effective in distinguishing this compound from structurally similar Fmoc-protected amino acids?

Differentiation from analogs (e.g., Fmoc-propargylglycine) requires:

  • 2D NMR techniques : NOESY or HSQC to resolve overlapping signals from the methylpentynoyl side chain .
  • Tandem Mass Spectrometry (MS/MS) : Characteristic fragmentation patterns (e.g., loss of Fmoc group at m/z 222) .
  • Retention time mapping : Compare reversed-phase HPLC profiles under gradient elution (ACN/water + 0.1% TFA) .

Q. How should researchers address discrepancies in reported toxicity profiles when designing safety protocols for handling this compound?

While some safety data sheets (SDS) classify it as Acute Toxicity Category 4 (H302, H315, H319), others lack ecotoxicological data . Mitigation strategies include:

  • Precautionary measures : Use PPE (gloves, goggles) and work in fume hoods .
  • Waste segregation : Follow EPA guidelines for halogenated waste disposal due to potential brominated byproducts .
  • In vitro toxicity screening : Prioritize Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

Methodological Considerations for Data Contradictions

Q. How can researchers reconcile conflicting data on the compound’s stability under acidic vs. basic conditions?

Stability variations arise from the Fmoc group’s sensitivity to bases. To resolve contradictions:

  • pH-controlled kinetic studies : Monitor degradation via UV-Vis at 301 nm under varying pH (1–14) .
  • Computational modeling : Calculate hydrolysis activation energies using DFT to predict degradation pathways .

Q. What mechanistic insights support the compound’s potential as a protease inhibitor in drug development?

The alkyne moiety enables click chemistry for covalent inhibitor design, while the Fmoc group enhances membrane permeability. Key studies include:

  • Enzyme kinetics : Measure KiK_i values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2) .
  • X-ray crystallography : Resolve binding modes with trypsin-like proteases, focusing on S1 pocket interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.